Boswellia acid derivative 1
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Overview
Description
Boswellia acid derivative 1 is a pentacyclic triterpenoid compound derived from the resin of Boswellia species, particularly Boswellia serrata and Boswellia carteri . These compounds are known for their significant medicinal properties, including anti-inflammatory, anti-cancer, and anti-microbial activities . This compound has gained attention due to its potential therapeutic applications and unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boswellia acid derivative 1 typically involves the extraction of boswellic acids from the gum resin of Boswellia species . The extraction process includes solvent extraction, followed by purification using chromatographic techniques . Semi-synthetic modifications are then performed to obtain the desired derivative .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The gum resin is subjected to solvent extraction, and the resulting extract is purified using techniques such as high-performance liquid chromatography (HPLC) . The purified boswellic acids are then chemically modified to produce this compound .
Chemical Reactions Analysis
Types of Reactions: Boswellia acid derivative 1 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions involve reagents such as alkyl halides and acyl chlorides.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Boswellia acid derivative 1 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Boswellia acid derivative 1 involves the inhibition of key enzymes and signaling pathways . It inhibits the activity of 5-lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes, which are mediators of inflammation . Additionally, the compound modulates the expression of various proteins involved in apoptosis and cell proliferation, contributing to its anti-cancer effects .
Comparison with Similar Compounds
- Beta-boswellic acid
- Alpha-boswellic acid
- Acetyl-11-keto-beta-boswellic acid
Comparison: Boswellia acid derivative 1 is unique due to its specific modifications that enhance its biological activity compared to other boswellic acids . While beta-boswellic acid and alpha-boswellic acid are also derived from Boswellia species, this compound exhibits improved anti-inflammatory and anti-cancer properties .
Properties
Molecular Formula |
C30H46O3 |
---|---|
Molecular Weight |
454.7 g/mol |
IUPAC Name |
(2S)-6-methyl-2-[(13S,14S,17S)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-5-enoic acid |
InChI |
InChI=1S/C30H46O3/c1-19(2)9-8-10-20(26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h9,20-21,24H,8,10-18H2,1-7H3,(H,32,33)/t20-,21-,24?,28?,29-,30+/m0/s1 |
InChI Key |
XLPAINGDLCDYQV-MSEQJIGISA-N |
Isomeric SMILES |
CC(=CCC[C@@H]([C@@H]1CC[C@]2([C@]1(CCC3=C2CCC4C3(CCC(=O)C4(C)C)C)C)C)C(=O)O)C |
Canonical SMILES |
CC(=CCCC(C1CCC2(C1(CCC3=C2CCC4C3(CCC(=O)C4(C)C)C)C)C)C(=O)O)C |
Origin of Product |
United States |
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